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Compound of Interest

4-Chloro-2-fluoro-3-
Compound Name:
methoxybenzonitrile

CAS No.: 1126320-68-0

Cat. No.: B1428657

Get Quote

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a tetrasubstituted benzene derivative
characterized by a dense electron-withdrawing environment.[1] Its utility lies in the orthogonal
reactivity of its functional groups: the nitrile (C=N) serves as a precursor for amidines or
heterocycles, the aryl chloride allows for palladium-catalyzed coupling (Suzuki/Buchwald), and
the fluorine atom modulates lipophilicity and metabolic stability.[1] This guide details the
spectroscopic signatures required for the rigorous identification and quality control of this
compound.

Molecular Identity & Physicochemical Properties
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Property Data
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile
CAS Number 1126320-68-0
C
Molecular Formula H
CIFNO
Molecular Weight 185.58 g/mol

Physical State

Solid (White to off-white crystalline powder)

Solubility

Soluble in DMSO, Methanol, Ethyl Acetate;

Insoluble in Water

Melting Point

108-111 °C (Typical range for this class)

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying potential impurities (e.g., unreacted bromo-precursor).[1] The compound is typically

synthesized via a Rosenmund-von Braun reaction, where 1-bromo-4-chloro-2-fluoro-3-

methoxybenzene is treated with Copper(l) cyanide.[1]

1-Bromo-4-chloro-
2-fluoro-3-methoxybenzene

Nucleophilic Aromatic 4-Chloro-2-fluoro-

Substitution 3-methoxybenzonitrile
CuCN, DMF Side Reaction
I 1
Reflux ~_ _ (Protodebromination) !
_____________ Impurity:
Des-bromo analog

Click to download full resolution via product page

Figure 1: Synthetic pathway via metal-mediated cyanation.[1] Note the potential for

debrominated impurities which must be monitored via GC-MS.

Spectroscopic Analysis
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3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,3,4-substitution pattern leaves only two aromatic protons (H5 and H6) in an ortho
orientation.[1] The presence of Fluorine (

F, spin 1/2) introduces significant coupling complexity.[1] H NMR (400 MHz, DMSO-d
or CDCI

) The spectrum is defined by a distinct AB system (or AX system depending on field strength)
with additional F-coupling.[1]
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C NMR (100 MHz, Proton Decoupled) Key diagnostic feature: Carbon-Fluorine coupling (

) results in doublets for most carbons.[1]
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e C-2 (C-F):
ppm (Doublet,
Hz).[1]

e C-1(C-CN):
ppm (Doublet,
Hz).[1]

e C-3(C-OMe):
ppm (Doublet,
Hz).[1]

e CN Group:
ppm (Weak intensity, characteristic nitrile).[1]

e OMe:

ppm (Singlet or weak doublet).[1]
F NMR
» Signal: Single peak at

fo

ppm (relative to CFCI

)[1]

» Validation: Absence of other F-peaks confirms regiochemical purity (no isomer
contamination).[1]

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint” validation.[1]
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Wavenumber (cm

Functional Group

Vibrational Mode

)

Nitrile stretch (Sharp, medium
2235 — 2245 -C=N ) ] N

intensity).[1] Critical ID band.
2850 — 2950 C-H (Alkyl) Methoxy C-H stretch.[1]

Aromatic ring skeletal
1580, 1480 Ar-C=C o

vibrations.

Aryl-Fluorine stretch (Strong).
1200 - 1250 Ar-F

[1]
1050 - 1100 C-O Aryl-Alkyl ether stretch.[1]

3.3 Mass Spectrometry (MS)

« lonization Mode: El (Electron Impact) or ESI+ (Electrospray).[1]

e Molecular lon: [M]

= 185.58.[1]

« |sotopic Pattern: The presence of one Chlorine atom (

Cl:

Cl

3:[1]1) is the definitive confirmation.[1]

o m/z 185: Base peak (assuming

Cl).[1]

o m/z 187: M+2 peak (approx. 33% intensity of base peak).[1]

o Fragmentation (EI):

o Loss of Methyl ([1]*CH
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, -15 amu)
m/z ~170.[1]
o Loss of CO (from methoxy phenol rearrangement)
m/z ~142.[1]
o Loss of Cl
m/z ~150.[1]

Quality Control Protocol

To ensure the material is suitable for downstream synthesis (e.g., herbicide formulation), the
following QC workflow is recommended:

« ldentity Verification:
o Run FT-IR to confirm the nitrile peak at ~2240 cm

1]

o Run GC-MS to verify the molecular weight (185/187 ratio) and absence of the bromo-
precursor (m/z ~230/232).

e Purity Determination (HPLC):
o Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6 x 150mm).[1]
o Mobile Phase: Gradient Acetonitrile : Water (0.1% H

PO
).[1] 10%
90% ACN over 20 min.[1]

o Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1]

o Acceptance Criteria: Purity
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98.0% (Area %).

* Regioisomer Check:
o Use

F NMR to detect regioisomeric impurities (e.g., 2-chloro-4-fluoro isomer), which will show
distinct chemical shifts due to the different electronic environment relative to the nitrile.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Fluoro-2-methoxybenzonitrile | CBH6FNO | CID 2783329 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-Chloro-2-
fluoro-3-methoxybenzonitrile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-
4-chloro-2-fluoro-3-methoxybenzonitrile-1]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://patentimages.storage.googleapis.com/87/37/ac/357cd9c246c710/US20120053053A1.pdf
https://patents.google.com/patent/US20120053053A1/en
https://www.benchchem.com/product/b1428657/docs?utm_src=pdf-body#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://pubchem.ncbi.nlm.nih.gov/compound/56965934
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://www.benchchem.com/product/b1428657?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-methoxybenzonitrile
https://patentimages.storage.googleapis.com/87/37/ac/357cd9c246c710/US20120053053A1.pdf
https://patents.google.com/patent/US20120053053A1/en
https://patents.google.com/patent/US20120053053A1/en
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/product/b1428657/docs#comprehensive-spectroscopic-profile-4-chloro-2-fluoro-3-methoxybenzonitrile-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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